BMS-929075 - 1217338-97-0

BMS-929075

Catalog Number: EVT-263337
CAS Number: 1217338-97-0
Molecular Formula: C31H24F2N4O3
Molecular Weight: 538.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-929075 is under investigation in clinical trial NCT01525212 (Multiple Ascending Dose Study of BMS-929075 in Hepatitis C Virus (HCV) Infected Patients).

Anthranilic Acid 4

  • Compound Description: Anthranilic acid 4 is a high-throughput screening hit that served as a starting point for the development of BMS-929075. Its specific structure is not disclosed in the provided abstracts. It acts as an allosteric inhibitor of the HCV NS5B palm site.
  • Relevance: Anthranilic acid 4, along with two other compounds, provided structural inspiration for the development of BMS-929075. Structural overlays of these three distinct inhibitors bound to the NS5B palm site guided the optimization process. This suggests that anthranilic acid 4 shares key structural features with 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-((1-pyrimidin-2-ylcyclopropyl)carbamoyl)phenyl)benzofuran-3-carboxamide, despite being classified as a distinct chemical class.

Benzofuran Analogue 5

  • Compound Description: Benzofuran analogue 5 is a known NS5B palm site allosteric inhibitor. Its specific structure is not detailed in the abstracts provided.
  • Relevance: Similar to anthranilic acid 4, the bound structure of benzofuran analogue 5 contributed to the structure-based design approach leading to BMS-929075. This implies that benzofuran analogue 5 shares significant structural features with 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-((1-pyrimidin-2-ylcyclopropyl)carbamoyl)phenyl)benzofuran-3-carboxamide and likely influenced its core benzofuran structure.

Benzothiadiazine Derivative 6

  • Compound Description: Benzothiadiazine derivative 6 is an NS5B palm site allosteric inhibitor. Its specific structure is not disclosed in the provided abstracts.
  • Relevance: Alongside anthranilic acid 4 and benzofuran analogue 5, the structure of benzothiadiazine derivative 6, when bound to the NS5B palm site, informed the optimization strategy that resulted in the development of BMS-929075. This suggests that while chemically distinct, benzothiadiazine derivative 6 possesses structural elements that are shared with 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-((1-pyrimidin-2-ylcyclopropyl)carbamoyl)phenyl)benzofuran-3-carboxamide and influenced its design.

Benzofuran Template 7

  • Compound Description: Benzofuran template 7 served as the initial structure for a fragment growing approach in the development of BMS-929075. It likely represents a simplified core structure lacking the specific substituents present in the final compound.
  • Relevance: This compound represents the starting point for the development of the more complex 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-((1-pyrimidin-2-ylcyclopropyl)carbamoyl)phenyl)benzofuran-3-carboxamide. The optimization process involved building upon this benzofuran scaffold to achieve the desired potency and pharmacokinetic properties.

6-[Ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-N-methyl-5-(3-{[1-(pyrimidin-2-yl)cyclopropyl]carbamoyl}phenyl)-1-benzofuran-3-carboxamide

  • Compound Description: This compound was co-crystallized with the Hepatitis C Virus Genotype 2a strain JFH1 NS5B RNA-dependent RNA polymerase. Its structure is very similar to BMS-929075.
  • Relevance: This compound shares the core benzofuran structure with 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-((1-pyrimidin-2-ylcyclopropyl)carbamoyl)phenyl)benzofuran-3-carboxamide and differs only in the substituent at the 6-position of the benzofuran ring. This close structural similarity suggests they might have similar binding modes and inhibitory activities against HCV NS5B polymerase.
Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-929075 involves several key steps, primarily utilizing the Suzuki–Miyaura coupling reaction, which is a widely used method in organic chemistry for forming carbon-carbon bonds. The synthetic route was optimized for scalability and efficiency, achieving high yields and purity.

Molecular Structure Analysis

Structure and Data

BMS-929075 features a benzofuran core structure, which is significant for its binding properties to the NS5B polymerase. The presence of nitrogen atoms within its structure enhances metabolic stability and reduces cytochrome P450 inhibition, which is crucial for drug development.

  • Molecular Formula: The exact molecular formula has not been detailed in the available literature but is characterized by its heteroaromatic nature.
  • 3D Structure: Computational modeling and docking studies have provided insights into its three-dimensional conformation, which is essential for understanding its interaction with target proteins .
Chemical Reactions Analysis

Reactions and Technical Details

BMS-929075 undergoes various chemical reactions during its synthesis, primarily focusing on coupling reactions that form its core structure:

  1. Suzuki–Miyaura Coupling: This reaction is pivotal in constructing the biphenyl linkage within BMS-929075. It involves palladium-catalyzed cross-coupling between aryl halides and boronic acids.
  2. Amide Coupling: The final step involves forming an amide bond, which is crucial for stabilizing the molecule and enhancing its biological activity.

These reactions highlight the importance of optimizing conditions such as solvent choice and catalyst type to maximize yield and minimize impurities .

Mechanism of Action

Process and Data

BMS-929075 functions by inhibiting the NS5B polymerase of the hepatitis C virus. This enzyme is critical for viral RNA replication. The binding of BMS-929075 to NS5B disrupts its activity, preventing the virus from replicating effectively.

  • Binding Dynamics: Molecular dynamics simulations have shown that BMS-929075 exhibits stable interactions with NS5B across multiple genotypes of the virus. Key interactions include hydrogen bonding and van der Waals forces, which contribute significantly to its binding affinity .
  • Inhibition Profile: Studies indicate that BMS-929075 has a favorable binding free energy profile, suggesting strong inhibitory potential against various hepatitis C virus genotypes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or boiling point are not extensively documented in the sources reviewed, some general characteristics can be inferred:

  • Solubility: The introduction of nitrogen atoms into its structure improves water solubility compared to traditional phenyl compounds.
  • Stability: BMS-929075 demonstrates enhanced metabolic stability due to structural modifications that reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes .
Applications

Scientific Uses

BMS-929075 is primarily investigated for its application in treating hepatitis C virus infections. Its development represents a significant advancement in antiviral therapy, particularly for patients who may not respond well to existing treatments.

  1. Clinical Trials: Ongoing clinical trials are assessing its efficacy, safety profile, and potential use as part of combination therapy regimens for hepatitis C.
  2. Research Tool: Beyond therapeutic applications, BMS-929075 serves as a valuable research tool in virology studies aimed at understanding hepatitis C virus biology and resistance mechanisms .
Introduction to Hepatitis C Virus (HCV) and NS5B Polymerase as a Therapeutic Target

HCV Virology and Global Burden of Chronic HCV Infection

Hepatitis C Virus (HCV) is a blood-borne pathogen with significant global health implications, infecting an estimated 58 million people worldwide and causing approximately 290,000 annual deaths from related complications like cirrhosis and hepatocellular carcinoma [9]. As a member of the Flaviviridae family, HCV is an enveloped virus carrying a single-stranded, positive-sense RNA genome approximately 9.6 kb in length. Its high genetic diversity is classified into seven major genotypes (GT1-7) and numerous subtypes, with GT1 being the most prevalent globally (comprising ~46% of cases), followed by GT3 (~30%) [9]. The virus exhibits a high mutation rate due to the error-prone nature of its RNA-dependent RNA polymerase, enabling rapid adaptation to host immune responses and antiviral pressures. This genetic variability complicates therapeutic interventions and remains a central challenge in antiviral development.

Role of NS5B RNA-Dependent RNA Polymerase in HCV Replication

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for viral replication. It catalyzes the synthesis of complementary minus-strand RNA using the genomic RNA as a template, followed by the production of progeny plus-strand RNA [3] [8]. Structurally, NS5B resembles a right hand, comprising palm, thumb, and fingers subdomains that form a fully enclosed active site—a unique feature among viral RdRps that facilitates de novo RNA synthesis initiation [10]. The palm subdomain contains the catalytic site (GDD motif), while allosteric sites such as the palm I, palm II, and thumb pockets regulate enzymatic activity. As a highly conserved viral enzyme with no human homolog, NS5B presents an attractive target for direct-acting antiviral agents (DAAs). Inhibition halts the central process of HCV replication, making it a cornerstone target for therapeutic intervention [3].

Evolution of Direct-Acting Antivirals (DAAs) and NS5B Inhibitor Development

The treatment landscape for HCV transformed dramatically with the advent of DAAs, moving from non-specific interferon-based regimens (characterized by suboptimal efficacy and severe side effects) to highly effective, interferon-free therapies. NS5B inhibitors emerged as pivotal components of these combination therapies and are categorized into two mechanistic classes:

  • Nucleoside/Nucleotide Inhibitors (NIs): These analogs (e.g., sofosbuvir) compete with natural substrates at the polymerase active site, causing chain termination. They exhibit pan-genotypic activity due to high conservation of the catalytic site.
  • Non-Nucleoside Inhibitors (NNIs): These allosteric inhibitors bind to one of several distal sites (palm I, palm II, thumb I, or thumb II), inducing conformational changes that impede polymerase function. While NNIs typically demonstrate genotype-specific activity, advanced compounds like BMS-929075 were engineered to overcome this limitation [3] [9]. The development of BMS-929075 exemplifies the iterative optimization of NNIs targeting the palm II site, leveraging structural biology to achieve broad genotypic coverage and high potency [3] [8].

Properties

CAS Number

1217338-97-0

Product Name

BMS-929075

IUPAC Name

4-fluoro-2-(4-fluorophenyl)-N-methyl-5-[2-methyl-5-[(1-pyrimidin-2-ylcyclopropyl)carbamoyl]phenyl]-1-benzofuran-3-carboxamide

Molecular Formula

C31H24F2N4O3

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C31H24F2N4O3/c1-17-4-5-19(28(38)37-31(12-13-31)30-35-14-3-15-36-30)16-22(17)21-10-11-23-24(26(21)33)25(29(39)34-2)27(40-23)18-6-8-20(32)9-7-18/h3-11,14-16H,12-13H2,1-2H3,(H,34,39)(H,37,38)

InChI Key

LZAUGCMVNLZVJV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2(CC2)C3=NC=CC=N3)C4=C(C5=C(C=C4)OC(=C5C(=O)NC)C6=CC=C(C=C6)F)F

Solubility

Soluble in DMSO

Synonyms

BMS-929075; BMS 929075; BMS929075.

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2(CC2)C3=NC=CC=N3)C4=C(C5=C(C=C4)OC(=C5C(=O)NC)C6=CC=C(C=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.